3-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound characterized by a dibenzo[b,f][1,4]oxazepine framework. This compound features a seven-membered ring that incorporates both nitrogen and oxygen atoms, making it part of the broader class of nitrogen-containing heterocycles. The specific molecular structure includes a nitro group at the 3-position of the dibenzo oxazepine ring, which contributes to its chemical reactivity and potential biological activity.
The compound is classified under dibenzo[b,f][1,4]oxazepines, which are known for their diverse applications in medicinal chemistry and materials science. It is synthesized through various chemical methods that involve the cyclization of appropriate precursors, often utilizing nitrobenzoyl derivatives as starting materials .
The synthesis of 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be achieved through several routes:
These methods are optimized for both laboratory-scale synthesis and industrial production, often employing continuous flow reactors to enhance yield and reduce waste.
The molecular formula for 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is C15H11N3O3, with a molecular weight of approximately 281.26 g/mol. The structure includes:
Spectroscopic characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds .
3-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can participate in various chemical reactions:
As a benzo-fused nitrogen heterocycle, 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one interacts with biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions suggest potential effects on various biochemical pathways:
3-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically appears as a yellow solid. Its melting point ranges from 236°C to 240°C (decomposition), indicating its thermal stability under certain conditions.
The compound exhibits notable solubility characteristics in organic solvents but may have limited solubility in water due to its hydrophobic nature. Its reactivity profile is influenced by the presence of the nitro group, which can participate in various chemical transformations .
3-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
The core synthetic route to 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one relies on base-mediated intramolecular cyclization of appropriately substituted biphenyl precursors. This strategy capitalizes on the ortho-nitro group's dual role as both an electronic activator and a directing group. A key intermediate is 2-(2-carboxyphenoxy)-5-nitrobenzoic acid, where the carboxylic acid moiety undergoes nucleophilic attack on the adjacent electron-deficient aromatic ring under basic conditions. The reaction proceeds through a Smiles rearrangement mechanism, forming the seven-membered oxazepinone ring via a tetrahedral intermediate [8].
The nucleophilic substitution efficiency depends critically on the base strength and reaction temperature. Strong bases like potassium carbonate in DMF facilitate deprotonation of the carboxylic acid, generating the nucleophilic carboxylate anion. This anion then attacks the carbon ortho to the nitro group, where the nitro substituent's electron-withdrawing nature enhances electrophilicity. The reaction typically requires elevated temperatures (80-120°C) and extended reaction times (12-24 hours) to achieve satisfactory cyclization yields . Modifying the N-substituent (e.g., ethyl vs. nonyl groups) in precursors like 2-amino-5-nitrodiphenyl ether derivatives significantly impacts cyclization kinetics and purification feasibility .
Table 1: Base and Solvent Optimization for Intramolecular Cyclization
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 100 | 18 | 72 |
DBU | Toluene | 110 | 12 | 68 |
Cs₂CO₃ | NMP | 120 | 10 | 75 |
Et₃N | DMSO | 90 | 24 | 52 |
The nitro group at the 3-position (equivalent to C7 in precursor numbering) profoundly influences cyclization kinetics through resonance and inductive effects. Precursors featuring electron-withdrawing groups at both ortho positions relative to the reacting center demonstrate enhanced cyclization rates. Specifically, 2-nitrobenzoic acid derivatives with electron-deficient rings undergo intramolecular displacement approximately 3-fold faster than non-nitrated analogs due to reduced electron density at the site of nucleophilic attack [6].
Structural modifications reveal that the nitro group's positioning is crucial for effective activation. When placed meta to the reaction center (as in 2-amino-3-nitrodiphenyl ethers), cyclization yields decrease by ~40% compared to ortho-nitro isomers due to diminished electrophilic activation. This positional dependence underscores the nitro group's role in lowering the LUMO energy specifically at the adjacent carbon . Furthermore, N-alkyl chain length in precursors (e.g., 10-ethyl vs. 10-nonyl derivatives) influences solubility and crystallization behavior without significantly altering the nitro group's electronic contribution to cyclization [6].
Table 2: Impact of N-Substituents and Nitro Positioning on Cyclization
Precursor Substituent | Nitro Position | Relative Cyclization Rate | Isolated Yield (%) |
---|---|---|---|
10-Ethyl | Ortho (C7) | 1.0 (reference) | 72 |
10-Nonyl | Ortho (C7) | 0.95 | 70 |
10-Ethyl | Meta (C8) | 0.62 | 45 |
10-Phenyl | Ortho (C7) | 0.88 | 65 |
Solvent polarity directly governs cyclization kinetics by stabilizing the anionic transition state. High-polarity aprotic solvents like DMF (ε=36.7) and DMSO (ε=46.7) provide optimal reaction media, yielding 70-75% of the target oxazepinone. These solvents enhance carboxylate nucleophilicity while facilitating nitro group solvation. Protic solvents like ethanol reduce yields to <30% by protonating the reactive anion and destabilizing the transition state [5].
Catalytic systems significantly improve cyclization efficiency beyond stoichiometric bases. Dual-base systems (e.g., DBU with catalytic K₂CO₃) achieve 85% conversion within 8 hours by maintaining a high effective concentration of the carboxylate anion. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) further enhance yields to 88% in biphasic toluene/water systems by shuttling hydroxide anions into the organic phase . Microwave irradiation reduces reaction times from 18 hours to 45 minutes while maintaining 70% yield, demonstrating the energy-intensive nature of the cyclization step [5].
The nitro group's superior electron-withdrawal capacity (σₘ=0.71) makes it uniquely effective for facilitating oxazepinone cyclization compared to alternative substituents. In systematic comparisons, 3-cyanodibenzo[b,f][1,4]oxazepin-11(10H)-one synthesis proceeds at only 60% of the rate observed for the nitro analog due to the cyano group's weaker electron-withdrawal (σₘ=0.56). Halogen substituents (Cl: σₘ=0.37, F: σₘ=0.34) demonstrate even lower activation, requiring harsh conditions that promote side reactions [7].
Downstream biological activity correlates strongly with the electron-withdrawing group's nature. Nitro-substituted derivatives exhibit enhanced binding to therapeutic targets like MEK1 (Kd=1.3-14 nM) compared to cyano or halogenated analogs. This enhanced binding stems from the nitro group's ability to engage in charge-transfer interactions and hydrogen bonding within enzyme active sites [5] [7]. In osteoclastogenesis inhibition studies, nitro-substituted oxazepinones show 3-fold greater potency (IC50=0.16 μM) than chloro-substituted derivatives, confirming the nitro group's critical role in bioactivity beyond synthesis facilitation [7].
Table 3: Electronic and Biological Impact of Substituents at Position 3
Substituent | Hammett Constant (σₘ) | Relative Cyclization Rate | MEK1 Binding Kd (nM) | Anti-osteoclastogenic IC50 (μM) |
---|---|---|---|---|
NO₂ | 0.71 | 1.00 | 14 | 0.16 |
CN | 0.56 | 0.60 | 210 | 0.48 |
Cl | 0.37 | 0.45 | >1,000 | 1.25 |
F | 0.34 | 0.42 | >1,000 | 1.40 |
H | 0.00 | 0.18 | >10,000 | >10 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8